

# Spectroscopic and Mechanistic Insights into N-Hydroxy-4-methylbenzenesulfonamide

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## Compound of Interest

Compound Name:	<i>N</i> -Hydroxy-4-methylbenzenesulfonamide
Cat. No.:	B178281

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Hydroxy-4-methylbenzenesulfonamide** is a chemical compound belonging to the sulfonamide class, a group of compounds with significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its spectroscopic properties, synthesis, and a potential mechanism of biological action, offering a valuable resource for professionals in drug development and chemical research.

## Physicochemical Properties

**N-Hydroxy-4-methylbenzenesulfonamide** has the chemical formula  $C_7H_9NO_3S$  and a molecular weight of approximately 187.22 g/mol .<sup>[1]</sup> It is a solid at room temperature with a predicted pKa of around 6.90.<sup>[1]</sup>

## Spectroscopic Data

While extensive experimental spectroscopic data for **N-Hydroxy-4-methylbenzenesulfonamide** is not widely available in public repositories, the following tables summarize the expected and predicted spectral characteristics based on its structure and data from closely related analogs.

## Table 1: Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The predicted chemical shifts for **N-Hydroxy-4-methylbenzenesulfonamide** are presented below. These values are estimations and may vary in different deuterated solvents.

$^1\text{H}$ NMR	Predicted Chemical Shift (ppm)	Multiplicity	Assignment
Aromatic Protons	7.30 - 7.80	Multiplet	CH of benzene ring
Methyl Protons	~2.40	Singlet	$\text{CH}_3$
Hydroxyl Proton	Variable	Broad Singlet	OH
Amine Proton	Variable	Broad Singlet	NH

$^{13}\text{C}$ NMR	Predicted Chemical Shift (ppm)	Assignment
Aromatic Carbons	125.0 - 145.0	C of benzene ring
Methyl Carbon	~21.5	$\text{CH}_3$

## Table 2: Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for **N-Hydroxy-4-methylbenzenesulfonamide** are listed below.

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3400 - 3200	O-H stretch	Hydroxyl (N-OH)
3300 - 3100	N-H stretch	Amine (SO <sub>2</sub> NH)
3100 - 3000	C-H stretch	Aromatic
1600 - 1450	C=C stretch	Aromatic ring
1350 - 1300	S=O stretch (asymmetric)	Sulfonamide
1170 - 1150	S=O stretch (symmetric)	Sulfonamide
~900	S-N stretch	Sulfonamide

### Table 3: Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The predicted m/z values for various adducts of **N-Hydroxy-4-methylbenzenesulfonamide** are shown below.[\[2\]](#)

Adduct	Predicted m/z
[M+H] <sup>+</sup>	188.03760
[M+Na] <sup>+</sup>	210.01954
[M-H] <sup>-</sup>	186.02304
[M] <sup>+</sup>	187.02977

## Experimental Protocols

### Synthesis of N-Hydroxy-4-methylbenzenesulfonamide

A general procedure for the synthesis of **N-Hydroxy-4-methylbenzenesulfonamide** involves the reaction of p-toluenesulfonyl chloride with hydroxylamine hydrochloride.

#### Materials:

- p-Toluenesulfonyl chloride

- Hydroxylamine hydrochloride
- Magnesium oxide
- Methanol
- Water
- Tetrahydrofuran (THF)
- Anhydrous magnesium sulfate
- Diatomaceous earth

#### Procedure:

- Hydroxylamine hydrochloride is dissolved in a mixture of methanol and water.
- Magnesium oxide is added to the solution, and the mixture is stirred.
- A solution of p-toluenesulfonyl chloride in THF is added to the mixture.
- The reaction is stirred vigorously at room temperature.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is filtered through diatomaceous earth.
- The filtrate is dried with anhydrous magnesium sulfate and concentrated under reduced pressure to yield **N-hydroxy-4-methylbenzenesulfonamide** as a white solid.

## Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of the synthesized compound.

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a suitable

deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>, with tetramethylsilane (TMS) used as an internal standard.

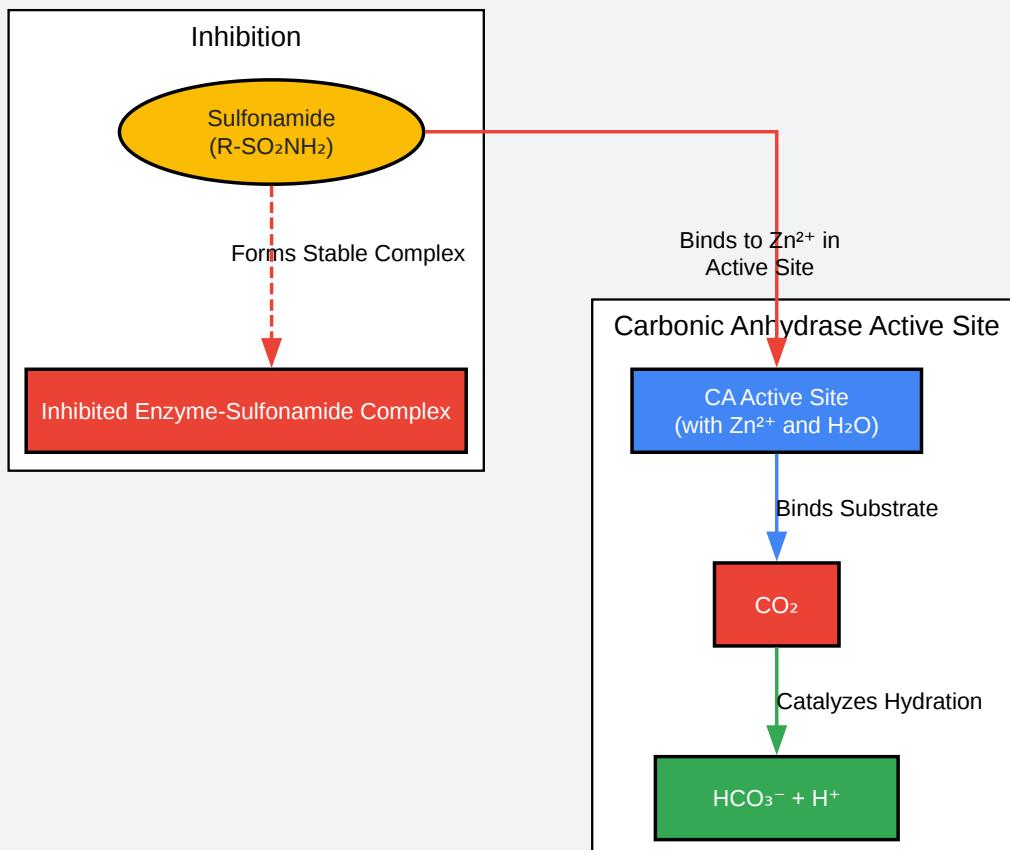
- IR Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet.
- Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the compound.

## Potential Biological Activity and Signaling Pathway

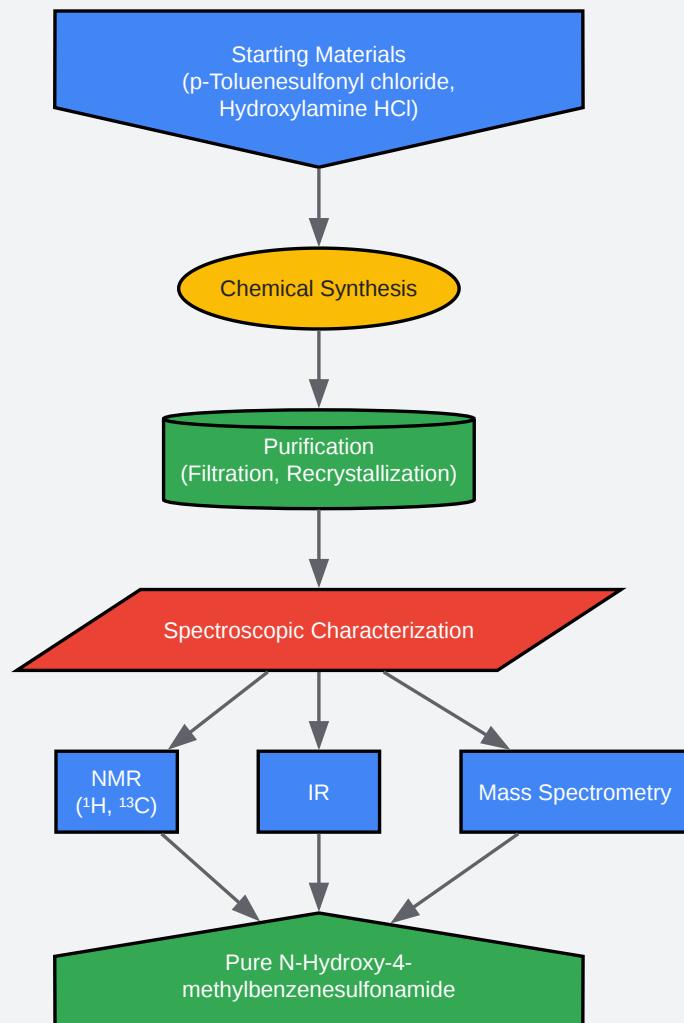
Sulfonamides are a well-established class of carbonic anhydrase inhibitors.<sup>[3]</sup> Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.<sup>[4]</sup> Inhibition of CAs has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.<sup>[3]</sup> The inhibitory mechanism of sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme.<sup>[5]</sup>

Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition by a sulfonamide.

## General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides



## Synthesis and Characterization Workflow of N-Hydroxy-4-methylbenzenesulfonamide

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